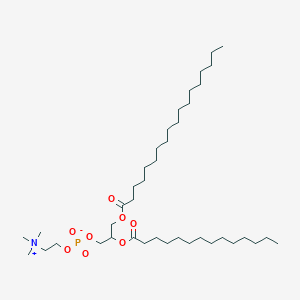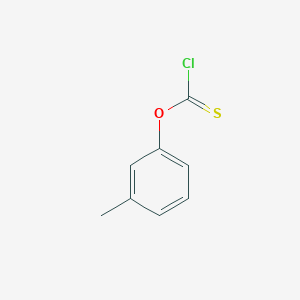
3-Methylphenyl chlorothioformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylphenyl chlorothioformate is an organic compound with the molecular formula C8H7ClOS. It is a derivative of phenyl chlorothioformate, where a methyl group is attached to the phenyl ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylphenyl chlorothioformate can be synthesized through the reaction of 3-methylphenol with phosgene in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
3-Methylphenol+Phosgene→3-Methylphenyl chlorothioformate+HCl
Industrial Production Methods
Industrial production of this compound involves the chlorination of carbon disulfide followed by extraction with an aliphatic hydrocarbon and treatment with an aqueous sulfurous acid solution. The resulting product is then reacted with 3-methylphenol and a dehydrohalogenating agent .
Chemical Reactions Analysis
Types of Reactions
3-Methylphenyl chlorothioformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-methylphenol and hydrochloric acid.
Reduction: It can be reduced to form thiophenol derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous acidic or basic conditions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Substituted Phenyl Derivatives: Formed from substitution reactions.
3-Methylphenol: Formed from hydrolysis.
Thiophenol Derivatives: Formed from reduction reactions
Scientific Research Applications
3-Methylphenyl chlorothioformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of pesticides and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methylphenyl chlorothioformate involves its reactivity with nucleophiles. The compound acts as an electrophile, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of substituted products. This reactivity is due to the electron-withdrawing effect of the chlorine and sulfur atoms, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- Phenyl chlorothioformate
- Methyl chlorothioformate
- Ethyl chlorothioformate
Uniqueness
3-Methylphenyl chlorothioformate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This structural difference can lead to variations in its applications and effectiveness compared to other chlorothioformates .
Properties
Molecular Formula |
C8H7ClOS |
|---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
O-(3-methylphenyl) chloromethanethioate |
InChI |
InChI=1S/C8H7ClOS/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3 |
InChI Key |
GXQTVBBEBYIVQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13399907.png)
![2,3,4,5,6-pentafluorophenyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B13399913.png)
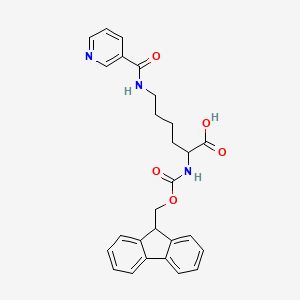
![(3S,4R)-3-amino-1-{2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-1,3-benzodiazole-5-carbonyl}piperidin-4-ol hydrochloride](/img/structure/B13399920.png)
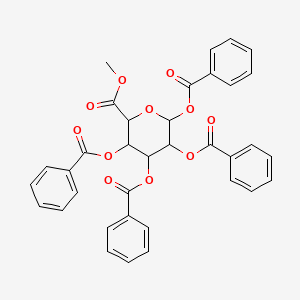
![[2,3-Bis(2,4-ditert-butylphenyl)phenoxy]phosphinite](/img/structure/B13399930.png)
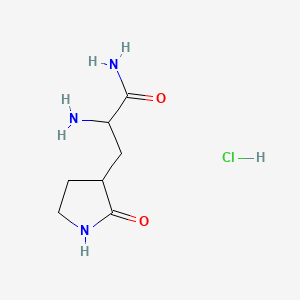

![Octahydro-2H-pyrido[1,2-a]pyrazine oxalate](/img/structure/B13399951.png)
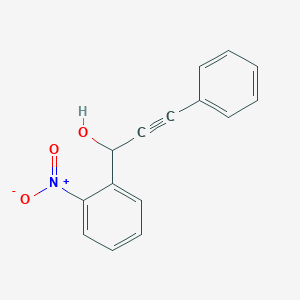
![3-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-yl)-acrylic acid](/img/structure/B13399960.png)
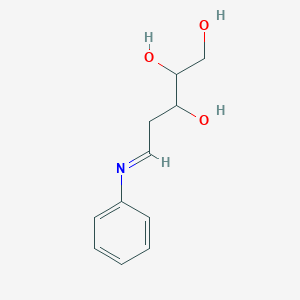
![N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13399981.png)
